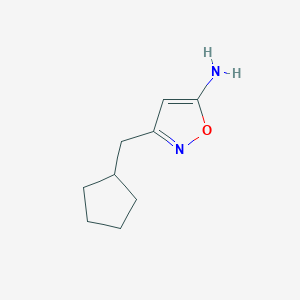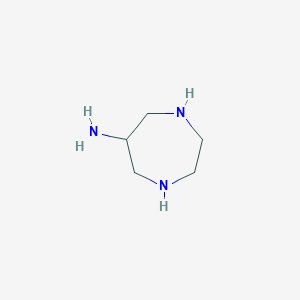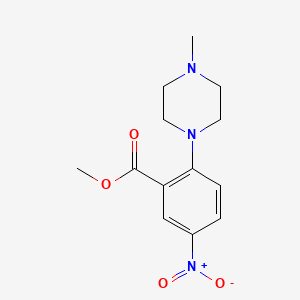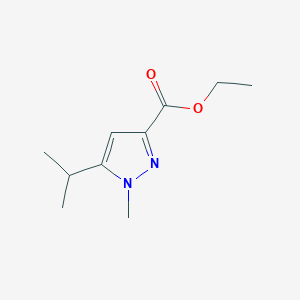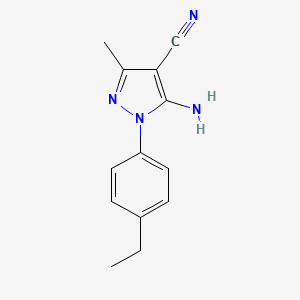
5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
概要
説明
The compound “5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The synthesis of similar compounds often involves multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of the amino and nitrile groups, along with the ethylphenyl group, would add complexity to the structure .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the carbon atoms, and reactions with the amino and nitrile groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitrile and amino groups could increase its solubility in polar solvents, while the ethylphenyl group could increase its solubility in nonpolar solvents .科学的研究の応用
Synthesis and Chemical Reactivity
The chemical compound 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is central to various synthetic pathways and chemical reactions, demonstrating its utility in the creation of novel heterocyclic compounds. One study highlights its role in the unexpected formation of pyrazolopyrimidines during attempts to synthesize 5-substituted tetrazoles, showcasing its reactivity and the complex pathways it can undergo (Faria et al., 2013). This compound serves as a precursor in the synthesis of various heterocyclic structures, indicating its versatility and importance in organic synthesis.
Crystal Structure Analysis
The crystal and molecular structure of derivatives of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been studied to understand its structural characteristics. For instance, analysis of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile reveals intricate details about its crystal structure, stabilized by intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014). These findings are crucial for the design of new compounds with desired physical and chemical properties.
Corrosion Inhibition
Pyrazole derivatives, including those structurally related to 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been evaluated for their potential as corrosion inhibitors. One study demonstrates the effectiveness of pyranopyrazole derivatives in inhibiting mild steel corrosion in acidic environments, highlighting their potential application in protecting industrial materials (Yadav et al., 2016). This indicates the broader applicability of such compounds beyond purely synthetic chemistry, encompassing materials science and engineering.
Antimicrobial Activity
Research into the antimicrobial properties of novel Schiff bases synthesized from pyrazole derivatives similar to 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile reveals significant biological activity. For example, Schiff bases obtained from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes showed excellent activity against various microbes, pointing to the potential of pyrazole derivatives in developing new antimicrobial agents (Puthran et al., 2019).
Synthetic Pathways and Biological Applications
The versatility of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is further underscored by its use in synthesizing complex heterocyclic compounds that have potential biological applications. Studies have described its involvement in the creation of compounds evaluated for activities such as anticancer, antiviral, and anti-inflammatory (Patel, 2017), (Shamroukh et al., 2007). These studies illustrate the compound's role as a key building block in the synthesis of pharmacologically active molecules.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-amino-1-(4-ethylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-10-4-6-11(7-5-10)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFQUFUHDXGHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






